Naphthalene-2,7-disulfonic acid is an aromatic compound characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at the 2 and 7 positions. This compound plays a significant role in various chemical processes and applications, particularly in the synthesis of dyes and polymers. It is classified as a naphthalenesulfonic acid, which is a derivative of naphthalene.
Naphthalene-2,7-disulfonic acid belongs to the class of sulfonated aromatic compounds. It is categorized under organic compounds with sulfonic acid functional groups, which enhance its solubility in water and reactivity in chemical reactions.
The synthesis of naphthalene-2,7-disulfonic acid typically involves several steps:
The synthesis process requires careful control of temperature and reaction time to ensure that the sulfonic groups are correctly positioned. For example, a typical reaction might involve heating naphthalene with sulfuric acid at temperatures around 180 °C for several hours .
Naphthalene-2,7-disulfonic acid can undergo various chemical reactions:
The specific conditions for these reactions (such as temperature, pressure, and catalysts) greatly influence the outcome and efficiency of the reactions.
Naphthalene-2,7-disulfonic acid functions primarily through its sulfonate groups, which enhance its solubility and reactivity. The compound can participate in biochemical pathways related to the degradation of naphthalene and its derivatives.
The sulfonation process introduces polar functional groups that facilitate interactions with other molecules, making it useful in various applications including dye synthesis and polymer production.
Naphthalene-2,7-disulfonic acid has several scientific uses:
Naphthalene-2,7-disulfonic acid (C₁₀H₈O₆S₂; CAS 92-41-1) is a sulfonated aromatic compound characterized by two sulfonic acid groups (-SO₃H) symmetrically positioned at the 2 and 7 locations of the naphthalene ring. This structural arrangement confers distinctive chemical properties, including high water solubility and strong acidity, making it valuable across chemical manufacturing sectors [2] [8]. As a key precursor for dyes, optical brighteners, and functional polymers, it bridges academic research and industrial synthesis. The compound is classified as an environmental contaminant and xenobiotic, reflecting its persistence in ecosystems and anthropogenic origins [8] [10].
Table 1: Fundamental Identification Data
| Property | Value |
|---|---|
| IUPAC Name | Naphthalene-2,7-disulfonic acid |
| CAS Registry Number | 92-41-1 |
| Molecular Formula | C₁₀H₈O₆S₂ |
| Molecular Weight | 288.3 g/mol |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9